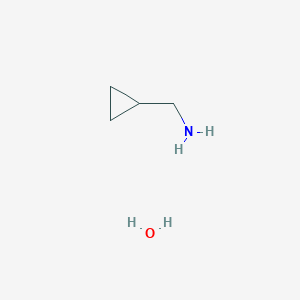
Cyclopropylmethanaminehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethanaminehydrate is an organic compound that features a cyclopropane ring attached to a methanamine group, with a hydrate component
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropylmethanaminehydrate can be synthesized through the reduction of cyclopropanecarbonitrile using a sodium borohydride/nickel dichloride system in tetrahydrofuran under nitrogen protection. The reaction is carried out at a temperature range of 20-45°C for 10-18 hours . After the reaction, the mixture is cooled, and the product is extracted and purified through distillation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cyclopropanecarbonitrile as the starting material, with nickel dichloride and sodium borohydride as reducing agents. The reaction conditions are optimized for large-scale production, ensuring safety, reliability, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropylmethanaminehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylmethanone derivatives.
Reduction: Further reduction can lead to the formation of cyclopropylmethanol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Cyclopropylmethanone derivatives.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropylmethanamine derivatives.
Aplicaciones Científicas De Investigación
Cyclopropylmethanaminehydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of cyclopropylmethanaminehydrate involves its interaction with various molecular targets. The cyclopropane ring imparts strain, making the compound reactive towards nucleophiles and electrophiles. The amine group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Cyclopropylmethanaminehydrate can be compared with other cyclopropane-containing compounds such as cyclopropylamine and cyclopropylmethanol.
List of Similar Compounds
- Cyclopropylamine
- Cyclopropylmethanol
- Cyclopropylmethylamine
This compound stands out due to its unique combination of functional groups, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H11NO |
|---|---|
Peso molecular |
89.14 g/mol |
Nombre IUPAC |
cyclopropylmethanamine;hydrate |
InChI |
InChI=1S/C4H9N.H2O/c5-3-4-1-2-4;/h4H,1-3,5H2;1H2 |
Clave InChI |
BIVIWWZEIMDEHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


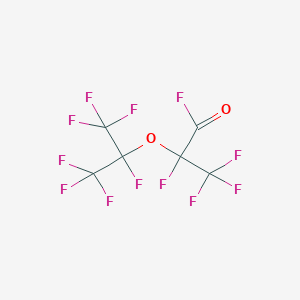
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
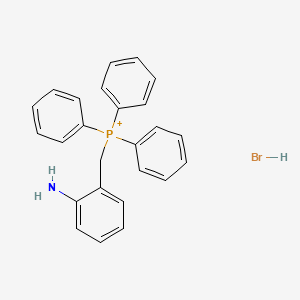
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
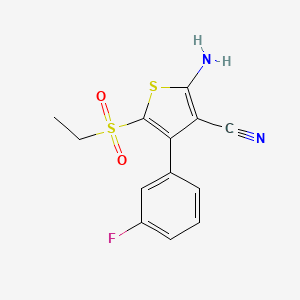


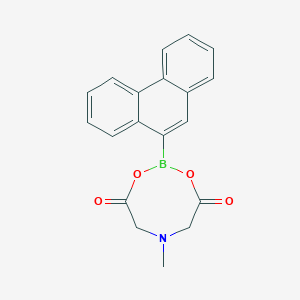
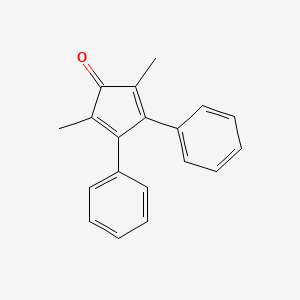
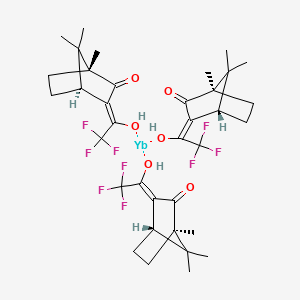
![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
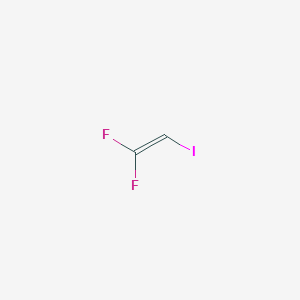
![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
